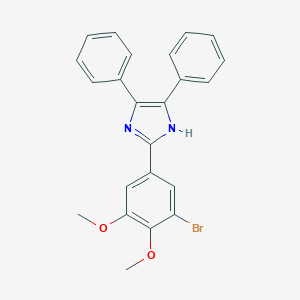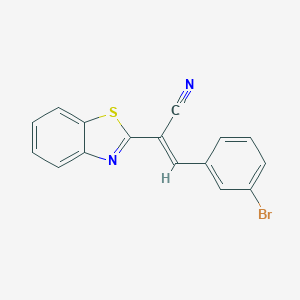
N1-(2,4-dinitrophenyl)-N3,N3-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine is an organic compound characterized by the presence of a 2,4-dinitrophenyl group attached to a dimethylated propane-1,3-diamine backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine typically involves the following steps:
-
Nitration of Phenyl Group: : The initial step involves the nitration of a phenyl group to introduce nitro groups at the 2 and 4 positions. This is usually achieved by treating phenyl compounds with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
-
Formation of Propane-1,3-diamine Backbone: : The propane-1,3-diamine backbone is synthesized separately, often through the reaction of 1,3-dibromopropane with ammonia or a primary amine under basic conditions.
-
Coupling Reaction: : The final step involves coupling the 2,4-dinitrophenyl group with the dimethylated propane-1,3-diamine. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of phenyl compounds using industrial nitration units.
Continuous Flow Synthesis: Utilizing continuous flow reactors for the formation of the propane-1,3-diamine backbone to ensure consistent quality and yield.
Automated Coupling: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
-
Reduction: : Reduction of the nitro groups can yield amine derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Chlorine gas (Cl₂) for halogenation or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Production of amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine has diverse applications in scientific research:
-
Biology: : Employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
-
Medicine: : Investigated for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
-
Industry: : Utilized in the production of dyes, pigments, and explosives due to its reactive nitro groups.
作用機序
The mechanism by which N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine exerts its effects involves:
Molecular Targets: The compound interacts with nucleophilic sites on proteins and enzymes, forming covalent bonds that can inhibit or modify their activity.
Pathways Involved: It can disrupt cellular processes by interfering with enzyme function, leading to altered metabolic pathways and cellular responses.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
2,4-Dinitrophenol: Used historically as a weight loss agent and in the manufacture of explosives.
2,4-Dinitroaniline: Employed in the synthesis of dyes and pigments.
Uniqueness
N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other dinitrophenyl compounds. Its dimethylated propane-1,3-diamine backbone provides additional sites for chemical modification, enhancing its versatility in various applications.
特性
分子式 |
C11H16N4O4 |
|---|---|
分子量 |
268.27g/mol |
IUPAC名 |
N-(2,4-dinitrophenyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H16N4O4/c1-13(2)7-3-6-12-10-5-4-9(14(16)17)8-11(10)15(18)19/h4-5,8,12H,3,6-7H2,1-2H3 |
InChIキー |
BWWVFSVVGTUGGW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN(C)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-bromo-2-thienyl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B416374.png)


![5-[4-(diethylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416379.png)
![3,3-dimethyl-5-phenyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416380.png)

![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B416384.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416386.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate](/img/structure/B416387.png)
![2-{[4-({4-[(2-anilino-2-oxoethyl)sulfanyl]phenyl}sulfanyl)phenyl]sulfanyl}-N-phenylacetamide](/img/structure/B416388.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B416389.png)


![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B416395.png)
